molecular formula C54H83N15O10 B3061487 D-Argininamide, O-ethyl-D-tyrosyl-L-phenylalanyl-L-valyl-L-asparaginyl-5-(1-(carboxymethyl)cyclohexyl)-L-norvalyl-L-arginyl-, cyclic (5->1)-peptide CAS No. 114923-99-8

D-Argininamide, O-ethyl-D-tyrosyl-L-phenylalanyl-L-valyl-L-asparaginyl-5-(1-(carboxymethyl)cyclohexyl)-L-norvalyl-L-arginyl-, cyclic (5->1)-peptide

Cat. No. B3061487
CAS RN: 114923-99-8
M. Wt: 1102.3 g/mol
InChI Key: PZEDOGNXHJQAKP-CQRSLYTBSA-N
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Description

SKF-105494 is a synthetic peptide derivative known for its role as a vasopressin receptor antagonist. It is primarily used in scientific research to study the mechanisms of vasopressin and its effects on various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

SKF-105494 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Deprotection: The protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of SKF-105494 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SKF-105494 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or structures, which can be used to study the peptide’s biological activity .

Scientific Research Applications

SKF-105494 has several scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of vasopressin in physiological processes such as water retention and blood pressure regulation.

    Medicine: Explores potential therapeutic applications in conditions like diabetes insipidus and bleeding disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

SKF-105494 acts as a vasopressin receptor antagonist by binding to the vasopressin V2 receptor. This prevents vasopressin from exerting its effects, such as water reabsorption in the kidneys and the release of clotting factors. The inhibition of the V2 receptor pathway is linked to cyclic guanosine monophosphate (cGMP) metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SKF-105494

SKF-105494 is unique due to its specific antagonistic action on the V2 receptor without significant agonist activity. This makes it a valuable tool in research to dissect the role of vasopressin in various physiological and pathological conditions .

properties

CAS RN

114923-99-8

Molecular Formula

C54H83N15O10

Molecular Weight

1102.3 g/mol

IUPAC Name

(10R,13S,16S,19S,22S)-N-[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-19-(2-amino-2-oxoethyl)-13-benzyl-10-[(4-ethoxyphenyl)methyl]-8,11,14,17,20-pentaoxo-16-propan-2-yl-9,12,15,18,21-pentazaspiro[5.19]pentacosane-22-carboxamide

InChI

InChI=1S/C54H83N15O10/c1-4-79-35-21-19-34(20-22-35)29-39-48(75)67-40(28-33-14-7-5-8-15-33)50(77)69-44(32(2)3)51(78)68-41(30-42(55)70)49(76)66-37(16-11-25-54(31-43(71)63-39)23-9-6-10-24-54)47(74)65-38(18-13-27-62-53(59)60)46(73)64-36(45(56)72)17-12-26-61-52(57)58/h5,7-8,14-15,19-22,32,36-41,44H,4,6,9-13,16-18,23-31H2,1-3H3,(H2,55,70)(H2,56,72)(H,63,71)(H,64,73)(H,65,74)(H,66,76)(H,67,75)(H,68,78)(H,69,77)(H4,57,58,61)(H4,59,60,62)/t36-,37+,38+,39-,40+,41+,44+/m1/s1

InChI Key

PZEDOGNXHJQAKP-CQRSLYTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCCC3(CCCCC3)CC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCC3(CCCCC3)CC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC4=CC=CC=C4

Origin of Product

United States

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